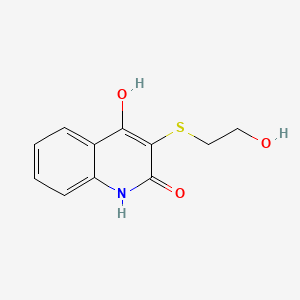
2-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolone with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Scientific Research Applications
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone can be compared with other similar compounds, such as:
4-hydroxy-2-quinolone: Lacks the hydroxyethylsulfanyl group, which may result in different biological activities.
2-hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 4-position, leading to variations in chemical reactivity and biological effects.
4-hydroxyquinoline: Similar structure but without the hydroxyethylsulfanyl group, affecting its chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c13-5-6-16-10-9(14)7-3-1-2-4-8(7)12-11(10)15/h1-4,13H,5-6H2,(H2,12,14,15) |
InChI Key |
YKAYEPQKBSVVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)SCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















